molecular formula C13H16BFO3 B1440926 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 1844839-22-0

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No. B1440926
CAS RN: 1844839-22-0
M. Wt: 250.08 g/mol
InChI Key: DGVLPOACSLDJBC-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound is an important boric acid derivative .


Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT (Density Functional Theory) study of related compounds with benzene rings, indicating the potential for these compounds in molecular structure optimization and physical property analysis (Huang et al., 2021).

Application in Detection Technologies

  • Fu et al. (2016) explored the use of similar compounds in the detection of hydrogen peroxide vapor, highlighting their potential in explosive detection and environmental monitoring (Fu et al., 2016).

Drug Delivery and Biomedical Research

  • Ren et al. (2022) synthesized a pH/H2O2-responsive polyhedral oligomeric silsesquioxane molecule functionalized with a similar compound, emphasizing its role in drug delivery systems and fluorescent imaging-guided therapy (Ren et al., 2022).

Catalytic Applications

  • Koren-Selfridge et al. (2009) described the synthesis of a boron-substituted hydroxycycylopentadienyl ruthenium hydride using a compound with similar structural features, suggesting its utility in catalytic hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009).

Material Science and Polymer Chemistry

  • Rheault et al. (2009) conducted research on microwave-assisted synthesis involving similar boron-containing compounds, indicating potential applications in material science and polymer chemistry (Rheault et al., 2009).

Antifungal and Antibacterial Properties

  • Irving et al. (2003) synthesized novel heterocycles containing similar boronate esters, demonstrating significant antifungal and antibacterial properties (Irving et al., 2003).

Future Directions

Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . This suggests that “4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” and similar compounds could have potential applications in the development of new drugs in the future.

properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLPOACSLDJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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